molecular formula C43H94O8 B3421588 (2-Ethoxyethoxy)acetic acid CAS No. 220622-96-8

(2-Ethoxyethoxy)acetic acid

Cat. No.: B3421588
CAS No.: 220622-96-8
M. Wt: 739.2 g/mol
InChI Key: KQSLVJFTAGAPJL-UHFFFAOYSA-N
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Description

Overview of the Ethoxyethoxyacetic Acid Class within Organic Chemistry

(2-Ethoxyethoxy)acetic acid, a member of the ethoxyethoxyacetic acid class, is an organic compound featuring an ethoxyethoxy group attached to an acetic acid backbone. ontosight.ai It belongs to the broader category of carboxylic acids and is noted for its specific functional groups that dictate its chemical behavior. ontosight.ai This class of compounds is recognized for its utility in various chemical syntheses and formulations due to properties such as flexibility and compatibility with a range of polymers. ontosight.ai

The general structure for this class can be represented as R-O-(CH₂)₂-O-(CH₂)₂-COOH, where 'R' can be an alkyl or other organic moiety. The presence of the ether oxygen atoms and the carboxylic acid group makes these molecules versatile in terms of their reactivity and physical properties.

Historical Context of Related Carboxylic Acid Derivatives in Synthetic Applications

Carboxylic acids and their derivatives are foundational in organic chemistry, with their application in synthesis dating back to the early days of the field. numberanalytics.com Historically, the transformation of the carboxyl group (-COOH) into other functional groups has been a cornerstone of synthetic strategy. numberanalytics.comchemistrytalk.org Derivatives such as esters, amides, acid chlorides, and anhydrides are derived by replacing the hydroxyl (-OH) group of the carboxylic acid. numberanalytics.com

The development of methods to synthesize these derivatives, like the Fischer esterification, has been crucial for creating complex molecules. numberanalytics.com For instance, acid chlorides are highly reactive intermediates used to produce other derivatives. chemistrytalk.org The historical importance of these compounds lies in their versatility as building blocks for a vast array of organic molecules, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.com

Significance of Ether and Carboxylic Acid Functionalities in Advanced Chemical Systems

The combination of ether and carboxylic acid functionalities within a single molecule, as seen in (2-ethoxyethoxy)acetic acid, gives rise to a set of valuable properties for advanced chemical systems.

Ether Functionality:

Solvation: The ether linkages, with their lone pairs of electrons on the oxygen atoms, can effectively solvate cations and polar molecules. This property makes polyether-containing compounds useful as phase-transfer catalysts and in the formulation of coatings and inks.

Flexibility: The polyether chain provides flexibility to the molecule, which can be advantageous in applications such as the formation of stable emulsions and in the synthesis of polymers with specific physical properties. ontosight.ai

Inertness: Ethers are generally unreactive, which makes them excellent solvents for a variety of chemical reactions. solubilityofthings.com

Carboxylic Acid Functionality:

Acidity: The carboxylic acid group is acidic and can donate a proton, allowing it to participate in acid-base reactions and to form salts. solubilityofthings.comwikipedia.org This is crucial for applications where pH responsiveness is required. researchgate.net

Reactivity: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles, leading to the formation of esters, amides, and other derivatives. chemistrytalk.orgbritannica.com This reactivity is fundamental to its role as a synthetic intermediate. ontosight.ai

Hydrogen Bonding: Carboxylic acids are excellent hydrogen bond donors and acceptors, leading to high boiling points and influencing their solubility in various solvents. wikipedia.orgaakash.ac.in

The dual nature of these functionalities allows for the design of molecules with tailored properties, such as surfactants with tunable hydrophilic-lipophilic balance and building blocks for creating complex polymers and biocompatible materials. rsc.orggoogle.com

Chemical and Physical Properties of (2-Ethoxyethoxy)acetic acid

PropertyValue
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol
AppearanceColorless liquid
OdorCharacteristic
Boiling PointData not readily available
Melting PointData not readily available
SolubilitySoluble in water

(Data sourced from reference ontosight.ai)

Synthetic Routes

(2-Ethoxyethoxy)acetic acid can be synthesized via the reaction of ethylene (B1197577) glycol monoethyl ether with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521). This reaction proceeds through a nucleophilic substitution mechanism. Industrial production may utilize continuous flow processes to optimize yield and purity.

Key Research Findings

While specific research on (2-ethoxyethoxy)acetic acid is somewhat limited in publicly available literature, related polyether carboxylic acids have been the subject of extensive study. For instance, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are utilized in the synthesis of peptide nucleic acids and in the development of drug delivery systems. chemicalbook.comgoogle.comgoogle.com These applications highlight the potential of the ethoxyethoxyacetic acid scaffold in bioconjugation and materials science. Research on similar compounds, such as 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid, demonstrates their utility as surfactants and in the formulation of nanoparticles and 3D printing inks. sigmaaldrich.com

Properties

CAS No.

220622-96-8

Molecular Formula

C43H94O8

Molecular Weight

739.2 g/mol

IUPAC Name

dodecan-1-ol;ethane-1,2-diol;2-hydroxyacetic acid;tetradecan-1-ol;tridecan-1-ol

InChI

InChI=1S/C14H30O.C13H28O.C12H26O.C2H4O3.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13;3-1-2(4)5;3-1-2-4/h15H,2-14H2,1H3;14H,2-13H2,1H3;13H,2-12H2,1H3;3H,1H2,(H,4,5);3-4H,1-2H2

InChI Key

KQSLVJFTAGAPJL-UHFFFAOYSA-N

SMILES

CCOCCOCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCO.CCCCCCCCCCCCCO.CCCCCCCCCCCCO.C(CO)O.C(C(=O)O)O

physical_description

DryPowder

Related CAS

220622-96-8

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxyethoxy Acetic Acid and Its Analogues

Direct Synthesis Routes

Direct synthesis provides efficient pathways to (2-Ethoxyethoxy)acetic acid and its analogues by functional group transformation of readily available precursors.

Oxidation Pathways from Corresponding Alcohols or Nitriles

The oxidation of primary alcohols or the hydrolysis of nitriles are fundamental methods for producing carboxylic acids. For (2-Ethoxyethoxy)acetic acid, this involves the oxidation of its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This transformation is a key step in both laboratory synthesis and biological metabolism, where glycol ethers are often converted to their respective alkoxyacetic acids. vulcanchem.comoecd.org

While the direct oxidation of an alcohol to a carboxylic acid is a functional group interconversion rather than a skeletal cleavage, the synthesis from nitrile precursors involves the cleavage of the carbon-nitrogen triple bond. Ethoxyacetic acid, a close analogue, can be prepared through the hydrolysis of ethoxyacetonitrile using concentrated hydrochloric acid. orgsyn.org This method represents a robust strategy where the nitrile group is effectively cleaved and hydrated to form the carboxylic acid moiety.

The choice of catalyst is critical for achieving high yield and selectivity in the oxidation of alcohols to carboxylic acids. A variety of catalyst systems have been employed for the oxidation of glycol ethers and related alcohols.

One of the classic methods involves the use of strong, chromium-based oxidizing agents like the Jones reagent (chromium trioxide in aqueous sulfuric acid). google.com More modern and selective methods utilize catalytic systems to avoid the use of stoichiometric amounts of toxic heavy metals. Bimetallic catalysts, such as Platinum-Gold (Pt-Au) supported on titanium dioxide (TiO₂), have shown efficacy in the aqueous oxidation of diethylene glycol. researchgate.net Another significant class of catalysts are nitroxyl (B88944) radicals, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being a prominent example for the selective oxidation of alcohols. acs.org In biochemical contexts, enzymes like alcohol dehydrogenase catalyze the oxidation of glycol ethers to the corresponding alkoxy acids. oecd.org

Catalyst SystemPrecursor TypeExample/Analogue ApplicationReference
Jones Reagent (CrO₃/H₂SO₄)AlcoholOxidation of a protected amino-alcohol to its carboxylic acid. google.com
Pt-Au/TiO₂Alcohol (Diol)Aqueous oxidation of diethylene glycol. researchgate.net
Iron-based CatalystsAlcohol (Diol)Oxidation of glycerol (B35011) with H₂O₂ in an aqueous medium. frontiersin.org
Alcohol DehydrogenaseAlcoholMetabolic oxidation of triethylene glycol ethyl ether (TGEE). oecd.org

In molecules containing multiple hydroxyl groups, such as polyols or carbohydrates, regioselectivity is paramount. Research has focused on developing catalysts that can selectively oxidize one alcohol group in the presence of others. For instance, specific ruthenium catalysts can selectively oxidize secondary alcohols over primary alcohols in complex polyol natural products. escholarship.org Similarly, palladium-catalyzed systems have been developed for the highly regioselective mono-oxidation of terminal hydroxyl groups in unprotected glucans. researchgate.net Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have also been used for the mild and selective oxidation of secondary 1,2-diols at their benzylic or allylic hydroxyl group. rsc.org These techniques are crucial for the synthesis of complex analogues where precise control over the site of oxidation is required. rug.nl

Nucleophilic Substitution Reactions in Ether Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. wikipedia.org This SN2 reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to attack an organohalide, displacing the halide and forming an ether. wikipedia.orgscribd.com This method is broadly applicable and is frequently used to prepare ethers from two different alcohols by first converting one into a suitable alkyl halide or tosylate. wikipedia.org

A specific and highly relevant application of the Williamson ether synthesis for producing (2-Ethoxyethoxy)acetic acid and its analogues involves the use of chloroacetate (B1199739) precursors. scribd.comgordon.edu In this approach, the alkoxide of the desired alcohol, such as sodium 2-ethoxyethoxide, is reacted with a chloroacetate, typically sodium chloroacetate or chloroacetic acid. orgsyn.orggordon.edu

The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org The alkoxide ion performs a backside attack on the electrophilic carbon atom of the chloroacetate that is bonded to the chlorine. This concerted step results in the formation of the C-O ether bond and the simultaneous displacement of the chloride ion, yielding the sodium salt of the target alkoxyacetic acid. wikipedia.org Subsequent acidification of the reaction mixture isolates the final carboxylic acid product. gordon.edu This method has been successfully used to prepare a variety of alkoxyacetic acids, including ethoxyacetic acid from sodium ethoxide and chloroacetic acid, and (2-hydroxyethoxy)acetic acid from ethylene (B1197577) glycol monosodium salt and sodium chloroacetate. orgsyn.orggoogle.com

Alcohol/Alkoxide PrecursorHalide PrecursorProduct/AnalogueReference
4-methylphenol (forms phenoxide)Chloroacetic acid4-Methylphenoxyacetic acid gordon.edu
2-Naphthol (forms naphthoxide)Chloroacetic acid2-Naphthoxyacetic acid scribd.com
Sodium ethoxideChloroacetic acidEthoxyacetic acid orgsyn.org
α-[(2-Ethoxyphenoxy)methyl]-2-pyridinemethanolEthyl chloroacetate2-[2-(2-ethoxy-phenoxy)-1-(2-pyridinyl)ethoxy]acetic acid ethyl ester prepchem.com
Ethylene glycol monosodium saltSodium chloroacetate2-hydroxyethoxy-acetic acid sodium salt google.com
Alkylation of Glycol Derivatives

A primary and straightforward method for synthesizing (2-Ethoxyethoxy)acetic acid and its analogues is through the alkylation of a corresponding glycol derivative. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a haloacetic acid or its ester.

A common laboratory-scale synthesis of (2-Ethoxyethoxy)acetic acid involves the direct alkylation of diethylene glycol monoethyl ether (2-(2-Ethoxyethoxy)ethanol) with chloroacetic acid in the presence of a base. vulcanchem.com The base is crucial for deprotonating the terminal hydroxyl group of the glycol ether, generating the reactive alkoxide.

For analogous structures, similar strategies are employed. For instance, the synthesis of (2-Hydroxyethoxy)acetic acid can be achieved by reacting the monosodium salt of ethylene glycol with sodium chloroacetate. In this case, a phase-transfer catalyst like tetrabutylammonium (B224687) hydroxide (B78521) can be beneficial, and the reaction is often run in a solvent such as ethylene glycol or toluene. The optimal temperature is typically around 50°C to balance the reaction rate against the formation of side-products.

The general scheme for this alkylation can be represented as: Step 1: Deprotonation R-O-CH₂CH₂-OH + Base → R-O-CH₂CH₂-O⁻

Step 2: Nucleophilic Substitution R-O-CH₂CH₂-O⁻ + Cl-CH₂-COOH → R-O-CH₂CH₂-O-CH₂-COOH + Cl⁻

A key step in the multi-step synthesis of certain complex analogues also relies on this fundamental reaction. For example, an intermediate alcohol can be alkylated using sodium hydride to generate the alkoxide, followed by reaction with an ester of a haloacetic acid, like methyl bromoacetate. google.comgoogle.com

Reactant 1Reactant 2Base/CatalystSolventProduct AnalogueRef
Ethylene glycol monosodium saltSodium chloroacetateTetrabutylammonium hydroxideEthylene glycol or Toluene(2-Hydroxyethoxy)acetic acid
2-(2-aminoethoxy)ethanol derivativeMethyl bromoacetateSodium hydrideNot Specified[2-(2-aminoethoxy)ethoxy] acetic acid derivative google.comgoogle.com
Diethylene glycol monoethyl etherChloroacetic acidGeneric BaseNot Specified(2-Ethoxyethoxy)acetic acid vulcanchem.com

Ester Hydrolysis for Carboxylic Acid Formation

In many synthetic routes leading to (2-Ethoxyethoxy)acetic acid and its analogues, the carboxyl group is initially introduced as an ester. This is often advantageous as esters can be easier to purify and handle than the corresponding carboxylic acids. The final step in these syntheses is the hydrolysis of the ester to liberate the free carboxylic acid.

This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

An alternative is acid-catalyzed hydrolysis, which can be performed by heating the ester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in water. google.com For example, a synthetic pathway for an analogue of (2-Ethoxyethoxy)acetic acid involves the hydrolysis of a methyl ester intermediate to yield the final acid product. google.comgoogle.com This step is often quantitative and clean.

The reaction kinetics of ester hydrolysis have been studied for related compounds. For 2-(2-Hydroxyethoxy)ethyl acetate (B1210297), alkaline hydrolysis is a second-order reaction, while acidic hydrolysis follows pseudo-first-order kinetics. This fundamental understanding of reaction mechanisms is applicable to the hydrolysis of ethoxyethoxy acetate esters. Some synthetic procedures even combine deprotection and ester hydrolysis into a single "one-pot" reaction by stirring the intermediate in acidic water overnight. google.com

Ester PrecursorHydrolysis ConditionsProductRef
Methyl [2-(2-aminoethoxy)ethoxy]acetate derivativeBasic (e.g., NaOH), then acidic workup[2-(2-aminoethoxy)ethoxy]acetic acid derivative google.comgoogle.com
tert-Butyl [2-[2-(benzoylamino)ethoxy]ethoxy]acetateAcidic water ("sour water")[2-[2-(benzoylamino)ethoxy]ethoxy]acetic acid google.com

Multi-Step Synthetic Sequences

The synthesis of more complex analogues of (2-Ethoxyethoxy)acetic acid, particularly those containing additional functional groups like amines, often requires multi-step synthetic sequences. These routes provide the flexibility to build molecules with precise functionalities and stereochemistry, which is often not possible in one-pot reactions. These sequences typically involve a series of functional group transformations and the strategic use of protecting groups. google.com

Sequential Functional Group Transformations

Sequential functional group transformations are the cornerstone of multi-step organic synthesis. For analogues of (2-Ethoxyethoxy)acetic acid, a typical sequence might involve building the ether backbone, introducing a protected functional group, modifying that group, and finally revealing the carboxylic acid.

A well-documented example is the synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a valuable PEG-like spacer. One prior art route starts from 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com The sequence of transformations is as follows:

Halogen Exchange: The initial chloride is converted to a more reactive iodide by heating with sodium iodide in 2-butanone. This is a Finkelstein reaction.

Nucleophilic Substitution: The iodide is then displaced by potassium phthalimide (B116566) to install a protected nitrogen atom.

Oxidation: The terminal alcohol is oxidized to a carboxylic acid using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid).

Deprotection: Finally, the phthalimido group is removed using hydrazine (B178648) hydrate (B1144303) to reveal the primary amine. google.com

An alternative sequence for the same target molecule involves changing the order of operations: deprotection of the phthalimido group from the alcohol intermediate occurs before the oxidation of the alcohol to the carboxylic acid. google.com This highlights how the sequence of transformations can be strategically altered to potentially improve yields or simplify purification. Another approach converts the starting chloro-compound into an azide, which is then reduced to the amine via a Staudinger reaction. google.com

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for (2-Ethoxyethoxy)acetic acid and other chemicals is increasingly guided by the principles of green chemistry. This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in Key considerations include atom economy, the use of safer solvents, energy efficiency, and the use of catalytic reagents over stoichiometric ones. kahedu.edu.in

Solvent Selection and Efficiency

In the synthesis of (2-Ethoxyethoxy)acetic acid and its analogues, various traditional solvents are used, including toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). google.comgoogle.com While effective, these solvents present hazards and disposal challenges. Green chemistry principles advocate for replacing them where possible.

Key green solvent alternatives include:

Water: It is non-toxic, non-flammable, and inexpensive. While the solubility of organic reactants can be a limitation, it is the solvent of choice for many reactions when feasible. kahedu.edu.in Hydrolysis steps, for example, are naturally suited to aqueous media.

Supercritical Fluids: Supercritical CO₂ is a non-toxic, non-flammable alternative to organic solvents for certain reactions and extractions. kahedu.edu.in

Ionic Liquids: These are salts that are liquid at low temperatures. They are non-volatile, reducing air pollution, and can often be recycled. Their polarity can be tuned for specific reactions. kahedu.edu.in

Polyethylene (B3416737) Glycol (PEG): Can itself be used as a non-volatile, recyclable solvent. kahedu.edu.in

Solvent efficiency also involves minimizing the total amount of solvent used and designing processes that allow for solvent recycling. The development of continuous-flow processes, as seen in the synthesis of complex molecules containing related structural motifs, can lead to higher efficiency and safety, which are key tenets of green chemistry. researchgate.net Furthermore, careful solvent management, such as using freshly distilled THF or THF stabilized with BHT to prevent the formation of explosive peroxides, is a crucial aspect of both safety and process efficiency. acs.org

Atom Economy Considerations

The synthesis of (2-Ethoxyethoxy)acetic acid, often proceeding through the oxidation of 2-(2-ethoxyethoxy)ethanol, presents an opportunity to apply the principles of green chemistry, with atom economy being a critical metric. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts.

The direct oxidation of primary alcohols, such as 2-(2-ethoxyethoxy)ethanol, to carboxylic acids like (2-Ethoxyethoxy)acetic acid is a fundamental transformation in organic chemistry. thieme-connect.comosti.gov The choice of oxidizing agent and reaction conditions significantly impacts the atom economy of the synthesis.

Traditional oxidation methods often utilize stoichiometric amounts of heavy metal-based oxidants, such as chromium or manganese reagents. nsf.gov While effective, these methods generate significant portions of metallic waste, leading to low atom economy and negative environmental impact, especially on an industrial scale. nsf.gov

Modern synthetic strategies focus on improving the atom economy by using catalytic methods and more environmentally benign oxidants. Acceptorless dehydrogenation, for instance, is a reaction pathway that oxidizes alcohols using a catalyst, with hydrogen gas being the only byproduct. thieme-connect.comosti.govnsf.gov This approach is highly atom-economical. Another strategy involves using oxygen or air as the primary oxidant, which produces water as the main byproduct, also resulting in a favorable atom economy. organic-chemistry.org

Below is a comparative table illustrating the atom economy of different conceptual synthetic routes to (2-Ethoxyethoxy)acetic acid from 2-(2-ethoxyethoxy)ethanol.

Oxidation MethodTypical Oxidant/Catalyst SystemMajor ByproductsAtom EconomyRemarks
Classical Stoichiometric OxidationPotassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄)MnO₂ or Cr(III) salts, waterLowGenerates stoichiometric amounts of heavy metal waste, posing environmental and disposal challenges. nsf.gov
Catalytic Oxidation with BleachTEMPO / Sodium Hypochlorite (B82951) (NaOCl)Sodium Chloride (NaCl), waterModerateAvoids heavy metals, but still produces salt waste. google.comgoogle.com
Catalytic Oxidation with Air/OxygenTransition Metal Catalysts (e.g., Fe, Ru) / O₂Water (H₂O)HighUtilizes an abundant and green oxidant. organic-chemistry.org
Acceptorless DehydrogenationTransition Metal Catalysts (e.g., Ru-pincer complex)Hydrogen Gas (H₂)Very HighProduces only hydrogen gas as a byproduct, representing a highly efficient and clean transformation. thieme-connect.comnsf.govorganic-chemistry.org

Other green chemistry metrics, such as the E-Factor (Environmental Factor) and Reaction Mass Efficiency (RME), build upon the concept of atom economy by also considering reaction yield and the mass of all materials used in the process, including solvents and reagents. rsc.orgtamu.edunih.gov For industrial-scale synthesis of (2-Ethoxyethoxy)acetic acid and its analogues, processes with high atom economy and low E-factors are preferred to minimize waste and enhance sustainability. nih.govrsc.org

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of (2-Ethoxyethoxy)acetic acid and its analogues, effective purification and isolation are crucial to obtain the product with the required purity for its intended application. The choice of technique depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present from the reaction mixture.

Crystallization: For products that are solid at room temperature, crystallization is a powerful and commonly used purification technique. This method relies on the differences in solubility between the desired compound and impurities in a given solvent system. A patent for a synthetic route to an analogue, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), describes the final product being obtained as crystalline colorless plates directly from the aqueous mixture after acidification. google.comgoogle.com Another method involves dissolving the crude product in a suitable solvent, such as tetrahydrofuran or ethyl acetate, under heating, followed by cooling to induce spontaneous nucleation and crystallization. The purified solid can then be collected by suction filtration. google.com

Distillation: Distillation is a primary method for purifying liquid compounds that are thermally stable. It separates components of a mixture based on differences in their boiling points. While (2-Ethoxyethoxy)acetic acid itself may have a high boiling point, distillation is frequently used to purify its precursors, such as 2-(2-ethoxyethoxy)ethanol, or other related ether-alcohols and esters. atamanchemicals.comoecd.org For high-boiling-point compounds, vacuum distillation is employed to lower the boiling temperature and prevent thermal decomposition. google.com

Chromatography: Chromatographic techniques are versatile and widely used for the purification of a broad range of compounds, including (2-Ethoxyethoxy)acetic acid and its derivatives.

Flash Column Chromatography: This is a rapid form of preparative column chromatography that uses pressure to speed up the separation process. It is particularly useful for separating complex mixtures and isolating intermediates during multi-step syntheses. For example, in the synthesis of AEEA derivatives, flash column chromatography is employed to purify the free amino alcohol intermediate. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is used for both analytical purity checks and preparative-scale purification. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar aqueous/organic mixture, is a common mode for purifying polar compounds like carboxylic acids. A specific HPLC method has been described for the analysis of the closely related [2-(2-methoxyethoxy)ethoxy]acetic acid, using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is scalable and can be adapted for the preparative isolation of impurities. sielc.com

The table below summarizes the primary purification techniques applicable to (2-Ethoxyethoxy)acetic acid and its synthetic analogues.

TechniquePrinciple of SeparationPrimary ApplicationExample from Literature
CrystallizationDifferential solubility of the product and impurities in a solvent.Purification of solid final products and intermediates.Obtaining crystalline plates of an AEEA derivative from an aqueous mixture or recrystallizing from solvents like THF/ethyl acetate. google.comgoogle.comgoogle.com
Distillation / Vacuum DistillationDifference in boiling points of the components in a liquid mixture.Purification of liquid starting materials, intermediates, and final products that are thermally stable.Refining of 2-(2-ethoxyethoxy)ethanol and other glycol ether derivatives. atamanchemicals.comoecd.orggoogle.com
Flash Column ChromatographyDifferential partitioning of components between a stationary phase and a mobile phase, accelerated by pressure.Rapid purification of synthetic intermediates.Purification of the free amino alcohol intermediate in the synthesis of Fmoc-AEEA. google.comgoogle.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.High-purity isolation (preparative HPLC) and analytical purity assessment.Reverse-phase HPLC is used for purifying PEG-based linkers and analyzing compounds like [2-(2-methoxyethoxy)ethoxy]acetic acid. sielc.com

Chemical Reactivity and Transformation Pathways

Carboxylic Acid Group Reactivity

The carboxylic acid group is a versatile functional group that readily undergoes several types of reactions, including esterification, amidation, anhydride (B1165640) and acyl halide formation, and decarboxylation.

Esterification Reactions

Esterification is a common reaction of carboxylic acids, including (2-Ethoxyethoxy)acetic acid. This reaction typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. For instance, the reaction of (2-Ethoxyethoxy)acetic acid with ethanol (B145695) would yield ethyl (2-ethoxyethoxy)acetate. nih.govchemicalbook.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Similarly, esters like 2-ethoxyethyl acetate (B1210297) are formed from ethoxyethanol and acetic acid. wikipedia.org While specific studies on the esterification of (2-Ethoxyethoxy)acetic acid are not extensively detailed in the provided results, the reactivity is analogous to other carboxylic acids. nih.govchemicalbook.com

Amidation Reactions and Amide Bond Formation

(2-Ethoxyethoxy)acetic acid can react with amines to form amides. This reaction, known as amidation, typically requires activation of the carboxylic acid, as amines are basic and will readily form a salt with the acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). ub.edu The activated carboxylic acid then undergoes nucleophilic attack by the amine to form a stable amide bond. chemicalbook.comlookchem.com

For example, the synthesis of N-(4-pyridyl)2-[2-(2-methoxyethoxy)ethoxy]acetic acid amide involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid with 4-aminopyridine (B3432731) in the presence of DCC. ub.edu Another example is the synthesis of acetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide from 2-acetoxyacetyl chloride and N-isopropyl-O-(2-ethoxyethyl)-hydroxylamine. prepchem.com

Table 1: Examples of Amidation Reactions

Carboxylic Acid DerivativeAmineCoupling Agent/ConditionsProduct
2-[2-(2-methoxyethoxy)ethoxy]acetic acid4-aminopyridineDCC, CHCl3, refluxN-(4-pyridyl)2-[2-(2-methoxyethoxy)ethoxy]acetic acid amide
2-acetoxyacetyl chlorideN-isopropyl-O-(2-ethoxyethyl)-hydroxylaminePotassium carbonate, acetonitrileacetoxy-acetic acid N-(2-ethoxyethoxy)-N-isopropyl-amide

Anhydride and Acyl Halide Formation

Carboxylic acids can be converted to more reactive derivatives such as acid anhydrides and acyl halides. Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, often using a strong dehydrating agent like phosphorus pentoxide (P2O5) with heating. youtube.comwikipedia.org The reaction of a carboxylate with an acyl halide can also produce an anhydride. youtube.com

Acyl halides, such as acyl chlorides, are typically synthesized by reacting the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). libretexts.org These derivatives are highly reactive and are valuable intermediates in organic synthesis, readily reacting with nucleophiles like alcohols and amines. libretexts.orgchemguide.co.uk

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO2). For simple aliphatic carboxylic acids like (2-Ethoxyethoxy)acetic acid, decarboxylation is generally difficult and requires harsh conditions. google.com However, decarboxylation is facilitated if there is a carbonyl group at the β-position to the carboxylic acid (a β-keto acid). youtube.commasterorganicchemistry.comlibretexts.org While (2-Ethoxyethoxy)acetic acid itself is not a β-keto acid, this pathway is relevant for some of its potential transformation products. The mechanism for β-keto acid decarboxylation involves a cyclic transition state, often promoted by heat. youtube.com

Ether Linkage Reactivity

Ethers are generally considered to be chemically stable and unreactive. However, the ether linkage in (2-Ethoxyethoxy)acetic acid can be cleaved under specific conditions.

Cleavage Mechanisms

The cleavage of ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). Then, the halide ion (I- or Br-) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol.

The regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For ethers with primary and secondary alkyl groups, the reaction generally follows an SN2 pathway, with the halide attacking the less sterically hindered carbon. libretexts.org In the case of (2-Ethoxyethoxy)acetic acid, both carbons adjacent to the ether oxygens are part of an ethoxy group, suggesting that cleavage could occur at either C-O bond.

Metabolic pathways can also involve ether cleavage. For example, studies on the metabolism of diethylene glycol dimethyl ether have shown that cleavage of the central ether bond can occur, catalyzed by enzymes like cytochrome P450. uzh.ch This enzymatic cleavage can lead to the formation of smaller alcohols and acids. uzh.ch

Functionalization of Ether Oxygen Atoms

The ether oxygen atoms in (2-Ethoxyethoxy)acetic acid are generally unreactive, characteristic of the ether functional group. However, they possess Lewis basicity due to the lone pairs of electrons on the oxygen atoms. This property allows them to participate in specific interactions and reactions.

The ether groups enhance the molecule's ability to solvate metal cations and polar organic molecules, which can be crucial when the compound is used as a solvent or a phase-transfer catalyst. vulcanchem.com This solvating ability is a key feature in its application for enhancing coupling reactions. vulcanchem.com

Direct functionalization of the ether oxygen is challenging but can occur under specific conditions.

Lewis Acid-Base Interactions : The ether oxygens can act as Lewis bases, interacting with Lewis acids. For instance, studies on similar ether-containing compounds show that the oxygen atoms can interact with the carbon atom of CO2, a weak Lewis acid. This interaction is a factor in the solubility of CO2 in such solvents. researchgate.net

Oxidation : While the ether linkage is robust, the adjacent methylene (B1212753) carbons can be susceptible to oxidation. Research on the oxidation of other secondary methyl ethers has shown that they can be converted to ketones under specific oxidative conditions, for example, using calcium hypochlorite (B82951) in an acetonitrile/water/acetic acid solvent system. acs.org A similar principle could potentially be applied to the carbons alpha to the ether oxygens in (2-Ethoxyethoxy)acetic acid, leading to cleavage or insertion of a carbonyl group.

A related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (M-EEOH-A), is noted for its role in overcoming oxygen inhibition in free-radical photopolymerization of acrylates. This is attributed to the presence of dissociable hydrogens in its structure, which can react with oxygen. researchgate.net

Intramolecular Cyclization Phenomena

Intramolecular reactions, particularly those leading to cyclic structures, are a significant aspect of the chemistry of bifunctional molecules.

Lactones are cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org (2-Ethoxyethoxy)acetic acid itself, lacking a hydroxyl group, cannot directly undergo lactonization. However, a structurally related hydroxy acid derivative could form a lactone.

The formation of a lactone ring is governed by the distance between the hydroxyl and carboxylic acid groups, which determines the size and stability of the resulting ring. wikipedia.org For example, the cyclization of a hypothetical precursor like 4-hydroxy-2-(2-ethoxyethoxy)butanoic acid would be required to form a lactone.

The synthesis of lactones often requires specific catalysts and conditions.

Acid Catalysis : Strong acids like p-toluenesulfonic acid (TsOH) are commonly used to catalyze lactonization by protonating the carboxylic acid and facilitating nucleophilic attack by the hydroxyl group. sci-hub.se

Metal Catalysis : Palladium (Pd) and Platinum (Pt) catalysts have been shown to promote the formation of γ-lactones from certain aliphatic acids, although β-lactone formation is generally a highly disfavored process. nih.gov

The table below summarizes conditions for lactonization from various precursor types, illustrating the diversity of synthetic routes.

Precursor TypeReactionCatalyst/ReagentResulting Lactone TypeReference
Alkene with adjacent carboxylic acidHalolactonizationHalogen (e.g., I2)Halogenated lactone wikipedia.org
Aliphatic Carboxylic AcidsC-H Activation/LactonizationK2PtCl4 / K2PtCl6γ-lactone nih.gov
Homopropargyl AlcoholsDeprotonation/Boronation/Oxidationn-BuLi, (i-PrO)3B, H2O2γ-lactone organic-chemistry.org
Cyclic α-hydroxy-β-oxoestersCyanide-catalyzed ring-expansionKCN, 18-crown-6δ-valerolactone derivatives organic-chemistry.org

The stability of a lactone is highly dependent on its ring size. The hydrolysis of lactones is a reversible reaction, establishing an equilibrium between the cyclic ester and the open-chain hydroxy acid. wikipedia.org

γ-Lactones (5-membered rings) and δ-Lactones (6-membered rings) are the most stable and readily formed, as they have minimal ring strain. wikipedia.org

β-Lactones (4-membered rings) are more strained and thus more reactive.

α-Lactones (3-membered rings) are highly unstable and difficult to isolate.

The equilibrium of the hydrolysis-condensation reaction generally favors the hydroxy acid for smaller, more strained lactones, while for γ- and δ-lactones, the cyclic form is more favored compared to their straight-chain ester analogues. wikipedia.org Specific equilibrium constants are determined experimentally for each compound and are influenced by factors like solvent and temperature.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving (2-Ethoxyethoxy)acetic acid is key to controlling its transformations and applications.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. While specific kinetic studies focused solely on (2-Ethoxyethoxy)acetic acid are not widely available, the kinetics of related reactions, such as esterification, have been thoroughly investigated.

For example, the esterification of acetic acid with various alcohols is a well-studied process. The uncatalyzed reaction is typically slow and follows a second-order reversible reaction model. researchgate.netdergipark.org.tr The reaction rate is significantly increased by the presence of an acid catalyst. When a solid acid catalyst like Amberlyst 36 is used, the kinetics can often be described by a pseudo-homogeneous model. researchgate.netdergipark.org.tr

The rate expression for such a catalyzed esterification is generally given as: Rate = k * [Catalyst] * ([Acid][Alcohol] - [Ester][Water]/Kc) where Kc is the equilibrium constant.

The following table presents activation energies for the esterification of acetic acid with different alcohols, illustrating how the alcohol structure affects the reaction kinetics.

ReactionCatalystActivation Energy (kJ/mol)Reference
Acetic Acid + 2-EthylhexanolAmberlyst 3652.7 dergipark.org.tr
Acetic Acid + 2-MethoxyethanolPillared ClayData follows y = 2.57x - 1.47 model researchgate.net
2-Acetylfuran + OH RadicalNone (Theoretical Study)7.3 kcal/mol (for β-breaking of intermediate) nih.gov

Solvation plays a critical role in the reactivity of (2-Ethoxyethoxy)acetic acid. The molecule's structure, with its polar carboxylic acid head and flexible, hydrophilic ether chain, allows it to interact favorably with a variety of solvents and solutes.

The ether oxygen atoms are particularly important for solvation. They can coordinate with cations and form hydrogen bonds with protic solvents or solutes, thereby stabilizing transition states and influencing reaction pathways. This property makes (2-Ethoxyethoxy)acetic acid and its derivatives effective in various applications:

Reaction Medium : The compound itself can serve as a solvent, particularly for reactions involving polar organic molecules, where its ether linkages enhance solubility and reactivity. vulcanchem.com

CO2 Capture : In its ester form, 2-(2-ethoxyethoxy)ethyl acetate, the molecule shows excellent properties for CO2 absorption. This is attributed to the Lewis acid-base interactions between CO2 and the ether and carbonyl oxygen atoms. researchgate.net

Nanoparticle Stabilization : A related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, is used as a ligand to synthesize and stabilize colloidal nanoparticles, highlighting its role in controlling particle growth and aggregation in solution. sigmaaldrich.com

The choice of solvent for reactions involving (2-Ethoxyethoxy)acetic acid can dramatically affect reaction rates and outcomes by altering the solvation of reactants, intermediates, and transition states.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucida_tion_

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of (2-Ethoxyethoxy)acetic acid. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

While specific ligand binding studies for (2-Ethoxyethoxy)acetic acid are not extensively detailed in the literature, ¹H NMR spectroscopy is a primary method for investigating such interactions. The protons within the (2-Ethoxyethoxy)acetic acid molecule have distinct chemical shifts. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.orglibretexts.orgoregonstate.edu Protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.orglibretexts.org

In ligand binding studies, changes in the chemical environment upon interaction with a metal ion or a larger molecule would lead to perturbations in these chemical shifts. For instance, the binding of a metal cation to the carboxylate group would alter the electron density around nearby protons, causing their corresponding signals in the ¹H NMR spectrum to shift. The observation of these chemical shift changes provides evidence of binding and can give insights into the binding site and the dynamics of the interaction. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Regions for (2-Ethoxyethoxy)acetic acid

Proton Type Structure Fragment Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid-COOH 10 - 12Broad Singlet
Alpha to Carbonyl-O-CH ₂-COOH~4.1Singlet
Methylene (B1212753) (Ether)-O-CH ₂-CH ₂-O-3.5 - 3.7Multiplet
Methylene (Ethyl)-O-CH ₂-CH₃~3.5Quartet
Methyl (Ethyl)-O-CH₂-CH~1.2Triplet

Note: Exact chemical shifts are dependent on solvent and concentration.

¹³C NMR spectroscopy is used to confirm the carbon backbone of the molecule. Each unique carbon atom in (2-Ethoxyethoxy)acetic acid gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 160-185 ppm region. libretexts.orgoregonstate.edupressbooks.pub The carbons involved in the ether linkages are found further upfield, typically in the 60-70 ppm range, while the terminal methyl carbon of the ethyl group is the most shielded, appearing around 15 ppm. This technique is crucial for confirming the presence and connectivity of all carbon atoms in the molecular structure. acs.orgacs.org

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Ethoxyethoxy)acetic acid

Carbon Atom Structure Fragment Predicted Chemical Shift (ppm)
Carbonyl-C OOH170 - 180
Alpha to Carbonyl-O-C H₂-COOH68 - 72
Methylene (Ether)-O-C H₂-C H₂-O-69 - 71
Methylene (Ethyl)-O-C H₂-CH₃66 - 68
Methyl (Ethyl)-O-CH₂-C H₃14 - 16

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For (2-Ethoxyethoxy)acetic acid, the IR spectrum is dominated by absorptions characteristic of its carboxylic acid and ether moieties.

A key feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. oregonstate.edupressbooks.pub This broadness is due to hydrogen bonding. The C=O (carbonyl) stretch gives rise to a strong, sharp absorption band between 1710 and 1760 cm⁻¹. pressbooks.pub Additionally, the C-O stretching vibrations from the ether linkages and the carboxylic acid produce strong bands in the 1100-1250 cm⁻¹ region of the spectrum.

Table 3: Characteristic IR Absorption Bands for (2-Ethoxyethoxy)acetic acid

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
AlkylC-H Stretch2850 - 3000Medium-Strong
CarbonylC=O Stretch1710 - 1760Strong
EtherC-O Stretch1100 - 1250Strong

Mass spectrometry (MS) is used to determine the molecular weight of (2-Ethoxyethoxy)acetic acid and to gain structural information from its fragmentation patterns. The molecular weight of (2-Ethoxyethoxy)acetic acid is 148.15 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺).

The fragmentation of carboxylic acids often involves the initial loss of a hydroxyl radical (•OH), resulting in a peak at M-17, or the loss of the entire carboxyl group (•COOH), leading to a peak at M-45. oregonstate.edu Ethers commonly fragment via cleavage of the C-O bonds. Therefore, the fragmentation pattern of (2-Ethoxyethoxy)acetic acid would be expected to show peaks corresponding to the cleavage at various points along its ether chain.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. Due to the low volatility of carboxylic acids, (2-Ethoxyethoxy)acetic acid is often chemically modified through a process called derivatization before GC-MS analysis. citedrive.comresearchgate.netusherbrooke.ca A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility. citedrive.comresearchgate.net

The analysis of a derivatized sample of (2-Ethoxyethoxy)acetic acid reveals characteristic mass fragments. For instance, the TMS derivative of (2-Ethoxyethoxy)acetic acid has been identified in metabolic profiling studies, showing a characteristic fragment ion at a mass-to-charge ratio (m/z) of 103. core.ac.uk This fragment likely corresponds to the [CH₂=O-Si(CH₃)₃]⁺ ion. The analysis of such fragments helps to confirm the structure of the original molecule. ekb.eg

Table 4: Common Fragments in GC-MS of Derivatized (2-Ethoxyethoxy)acetic acid

Derivative Fragment (m/z) Proposed Fragment Structure/Origin
TMS Ester103[CH₂=O-Si(CH₃)₃]⁺
TBDMS Derivative262.16Molecular Ion [M]⁺

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of (2-Ethoxyethoxy)acetic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from isobaric interferences.

While detailed HRMS fragmentation studies specifically for (2-Ethoxyethoxy)acetic acid are not extensively published, the fragmentation pattern can be predicted based on its structure, which contains a carboxylic acid and ether linkages. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent.

Key fragmentation pathways are expected to involve the cleavage of the C-O bonds of the ether linkages and the loss of small neutral molecules from the carboxylic acid group.

Expected Fragmentation Patterns for (2-Ethoxyethoxy)acetic acid:

Precursor Ion Expected Fragment Ion (m/z) Description of Neutral Loss
[M+H]⁺VariesLoss of H₂O (water)
[M+H]⁺VariesLoss of CO₂ (carbon dioxide)
[M+H]⁺VariesCleavage of the ethoxy group
[M+H]⁺VariesCleavage of the ethoxyethoxy group
[M-H]⁻VariesLoss of CO₂ (carbon dioxide)

This table is predictive and based on the general fragmentation behavior of carboxylic acids and ethers.

For related compounds, such as the trimethylsilyl (TMS) derivative of (2-Ethoxyethoxy)acetic acid, mass spectral data is available. The analysis of this derivative by GC-MS shows characteristic fragments that can aid in the structural confirmation of the parent compound after derivatization.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation and purity assessment of (2-Ethoxyethoxy)acetic acid. Both gas and high-performance liquid chromatography offer distinct advantages depending on the sample matrix and the goals of the analysis.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a widely used technique for the analysis of volatile and semi-volatile compounds like (2-Ethoxyethoxy)acetic acid. Due to the presence of a polar carboxylic acid group, derivatization is often employed to improve its volatility and chromatographic peak shape. A common derivatization technique is silylation, for instance, to form a trimethylsilyl (TMS) ester.

Research on analogous compounds, such as other alkoxyacetic acids, provides a framework for potential GC methodologies. For instance, the analysis of 2-butoxyacetic acid has been performed using a fused-silica capillary column with a "free fatty acid phase" wall coating.

Illustrative GC Conditions for a Related Alkoxyacetic Acid:

Parameter Condition
Column Fused-silica capillary column (50 m x 0.200 mm i.d.)
Stationary Phase "Free fatty acid phase" (0.3 µm film thickness)
Injector Temperature Not specified
Detector Temperature Not specified
Oven Program Isothermal or temperature programmed
Detector Mass Spectrometer (MS)
Derivatization Silylation (e.g., with BSTFA) or esterification

These conditions are based on methods for analogous compounds and would require optimization for (2-Ethoxyethoxy)acetic acid.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like (2-Ethoxyethoxy)acetic acid. Given its polar nature, reversed-phase HPLC is a suitable approach.

The separation of short-chain polyethylene (B3416737) glycol (PEG) derivatives, a class to which (2-Ethoxyethoxy)acetic acid belongs, has been successfully achieved using C18 columns. google.com The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid. google.com

Detection can be achieved using a variety of detectors. While (2-Ethoxyethoxy)acetic acid lacks a strong UV chromophore, it can be detected at low UV wavelengths (around 210 nm). google.com For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

Exemplary HPLC Method Parameters for a PEG-like Compound:

Parameter Condition
Column Vydac C18 (4.6 x 250 mm, 5 µm) google.com
Mobile Phase A 0.1% TFA in Water google.com
Mobile Phase B 0.1% TFA in Acetonitrile google.com
Gradient Linear gradient of 10-85% B over 50 minutes google.com
Flow Rate 1.5 mL/min google.com
Detector UV at 214 nm google.com

This table presents a method used for a related amino-PEG derivative and serves as a starting point for the analysis of (2-Ethoxyethoxy)acetic acid. google.com

X-ray Diffraction Studies for Solid-State Structure (if crystalline derivatives exist)

As of the current body of scientific literature, there are no published single-crystal X-ray diffraction studies for (2-Ethoxyethoxy)acetic acid itself. This is likely because the compound is a liquid at room temperature, making single-crystal growth challenging.

However, if crystalline derivatives of (2-Ethoxyethoxy)acetic acid were to be synthesized, X-ray diffraction would be the definitive method for determining their three-dimensional solid-state structure. Such studies would provide precise information on bond lengths, bond angles, and intermolecular interactions.

For many carboxylic acids, the solid-state structure is characterized by the formation of hydrogen-bonded dimers. It is highly probable that a crystalline form of (2-Ethoxyethoxy)acetic acid or its derivatives would exhibit similar hydrogen bonding motifs, where the carboxylic acid groups of two molecules interact to form a cyclic dimer. rsc.org These interactions play a crucial role in the packing of the molecules in the crystal lattice. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule derived from its electronic structure.

Electronic Structure Analysis

The electronic structure of (2-Ethoxyethoxy)acetic acid governs its reactivity, polarity, and intermolecular interactions. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential surface.

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. For carboxylic acids, the HOMO is often localized around the oxygen atoms of the carboxyl group. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. hmdb.ca

In (2-Ethoxyethoxy)acetic acid, the presence of two ether oxygen atoms in addition to the carboxylic acid group influences the electronic distribution. These electronegative oxygen atoms can affect the electron density across the molecule. DFT calculations can map the electrostatic potential surface, identifying electron-rich regions (negative potential), such as the oxygen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the acidic proton, which are prone to nucleophilic attack.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations

Property Significance Expected Location/Characteristic for (2-Ethoxyethoxy)acetic acid
HOMO Energy Relates to ionization potential and electron-donating ability. Primarily localized on the non-bonding orbitals of the carboxyl and ether oxygen atoms.
LUMO Energy Relates to electron affinity and electron-accepting ability. Typically localized on the π* anti-bonding orbital of the C=O bond in the carboxyl group.
HOMO-LUMO Gap (ΔE) Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. The value would be influenced by the molecule's conformation.
Electrostatic Potential Maps charge distribution, predicting sites for intermolecular interactions. Negative potential around all oxygen atoms; positive potential around the carboxylic hydrogen.

Acidity Constant (pKa) Prediction

The acid dissociation constant (pKa) is a fundamental measure of a compound's acidity in a given solvent. Computational methods can predict pKa values with considerable accuracy, which is particularly useful when experimental data is unavailable. researchgate.net The most common methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle (Figure 1). researchgate.net

This approach requires calculating the gas-phase free energies of the acid and its conjugate base, as well as their respective solvation free energies. researchgate.net High-level quantum chemical methods are used for the gas-phase calculations, while the effect of the solvent is typically incorporated using continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). nih.govuq.edu.au An error of just 1.36 kcal/mol in the calculated free energy corresponds to an error of one pKa unit, highlighting the need for high accuracy. researchgate.net

For (2-Ethoxyethoxy)acetic acid, the pKa is influenced by the inductive effect of the ether linkages. The electronegative oxygen atoms pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation and thus increasing the acidity (lowering the pKa) compared to a simple alkyl carboxylic acid. For comparison, the simpler analog, ethoxyacetic acid, has an experimental pKa value. nih.gov The additional ethoxy group in (2-Ethoxyethoxy)acetic acid is expected to have a further, though diminished, acid-strengthening effect.

Figure 1: Thermodynamic Cycle for pKa Calculation A thermodynamic cycle showing the relationship between gas-phase deprotonation energy (ΔGgas), solvation energies (ΔGsolv) of the acid, conjugate base, and proton, and the deprotonation energy in solution (ΔGaq).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics, solvation, and interfacial phenomena that are inaccessible through static quantum calculations alone.

Solvation Behavior Studies

MD simulations are widely used to study the solvation of molecules in aqueous solutions, revealing the structure and dynamics of water molecules in the hydration shell. researchgate.net For (2-Ethoxyethoxy)acetic acid, simulations can elucidate how water molecules interact with its different functional groups.

Interfacial Interactions (e.g., with metal oxides)

The interaction of carboxylic acids with metal oxide surfaces is critical in applications like catalysis, coatings, and nanoparticle functionalization. sigmaaldrich.com MD and DFT calculations have been extensively used to study the adsorption of simple carboxylic acids, such as formic and acetic acid, on surfaces like titanium dioxide (TiO2). researchgate.netreading.ac.uk

These studies show that carboxylic acids typically adsorb dissociatively, where the acidic proton transfers to a surface oxygen atom, and the resulting carboxylate anion binds directly to surface metal atoms (e.g., Ti sites). reading.ac.ukgdut.edu.cn Several binding configurations are possible, with the most common being:

Monodentate: One oxygen atom of the carboxylate binds to a single metal site.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal site.

Bidentate Bridging: The two oxygen atoms bind to two different, adjacent metal sites. researchgate.net

For (2-Ethoxyethoxy)acetic acid, the carboxylate group would serve as the primary anchor to a metal oxide surface like TiO2. mdpi.com DFT calculations can determine the most stable adsorption geometry and the corresponding adsorption energy. researchgate.net MD simulations can further reveal how the flexible ethoxyethoxy tail orients itself relative to the surface, influencing the packing density and surface properties. The presence of oxygen vacancies on the oxide surface can create highly reactive sites that lead to stronger chemical bonding with the adsorbate. nih.gov

Table 2: Common Adsorption Modes of Carboxylates on Metal Oxide Surfaces

Adsorption Mode Description Key Interaction
Dissociative Monodentate One carboxylate oxygen binds to one surface metal atom. C-O-Metal bond
Dissociative Bidentate Chelating Both carboxylate oxygens bind to the same surface metal atom. Two C-O-Metal bonds to one metal center
Dissociative Bidentate Bridging Each carboxylate oxygen binds to an adjacent surface metal atom. C-O-Metal bonds to two metal centers

Conformational Analysis and Flexibility

The key sources of flexibility are the rotations around the C-C and C-O bonds of the ethoxyethoxy backbone and the rotation within the carboxylic acid group.

Ethoxyethoxy Backbone: The conformational behavior of ethylene (B1197577) glycol, the fundamental unit of the backbone, has been studied computationally. It shows a preference for gauche conformations around the O-C-C-O dihedral angle due to the stabilizing influence of intramolecular hydrogen bonding and hyperconjugation. researchgate.netresearchgate.net This suggests that the backbone of (2-Ethoxyethoxy)acetic acid is not a simple linear chain but likely adopts a more coiled or folded structure in the gas phase or nonpolar solvents.

Carboxylic Acid Group: The O=C-O-H dihedral angle of the carboxyl group can exist in two main planar conformations: syn and anti. Computational studies on acetic acid have shown that the syn conformation, where the hydroxyl proton is pointed toward the carbonyl oxygen, is significantly more stable than the anti conformation. chemrxiv.org This preference is expected to hold for (2-Ethoxyethoxy)acetic acid as well.

MD simulations can map the potential energy surface as a function of these key dihedral angles, identifying low-energy conformers and the barriers to their interconversion. chemrxiv.org

Reaction Pathway Modeling

Reaction pathway modeling is a cornerstone of computational chemistry, enabling the exploration of potential routes for chemical transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

A plausible synthetic route to (2-Ethoxyethoxy)acetic acid involves the oxidation of its precursor, 2-ethoxyethanol (B86334). Computational studies, particularly using Density Functional Theory (DFT), can be employed to analyze the transition states of such oxidation reactions. While specific studies on the oxidation of 2-ethoxyethanol to (2-Ethoxyethoxy)acetic acid are not extensively documented, analogies can be drawn from theoretical investigations into the oxidation of similar ethers and alcohols. researchgate.netku.dk

The oxidation process typically proceeds through a series of steps, including hydrogen abstraction and the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid. Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of these elementary chemical reactions. nih.gov TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state.

For the oxidation of the terminal alcohol group in a molecule like 2-(2-ethoxyethoxy)ethanol to the corresponding carboxylic acid, the mechanism can be complex. If proceeding via an aldehyde intermediate, the transition state for the initial alcohol dehydrogenation would involve the breaking of a C-H and an O-H bond. The subsequent oxidation of the aldehyde to the carboxylic acid would have its own distinct transition state.

DFT calculations on the oxidation of simple ethers suggest that the initiation of the process is a critical step. For instance, in the autoxidation of diethyl ether, the abstraction of a hydrogen atom by a radical species like the hydroxyl radical (•OH) is a key initiating step. nih.gov A similar mechanism can be envisioned for the etheric backbone of (2-Ethoxyethoxy)acetic acid, although the primary focus for its synthesis would be the oxidation of a terminal alcohol group.

The table below presents hypothetical, yet plausible, activation energies for key steps in the oxidation of a primary alcohol to a carboxylic acid, based on computational studies of similar systems. These values illustrate the energetic hurdles that must be overcome for the transformation to occur.

Reaction StepHypothetical Activation Energy (kcal/mol)
Hydrogen abstraction from the alcohol O-H bond10 - 15
Hydrogen abstraction from the α-C-H bond5 - 10
Oxidation of aldehyde to carboxylic acid15 - 25

Note: These values are representative and derived from computational studies on the oxidation of small alcohols and aldehydes; they are not specific to (2-Ethoxyethoxy)acetic acid but serve as a plausible model.

The flexible nature of (2-Ethoxyethoxy)acetic acid, with its multiple single bonds, allows it to adopt a variety of conformations in space. The study of the energetics of these molecular processes, such as conformational changes, is crucial for understanding its physical properties and biological activity. Molecular mechanics and quantum mechanics calculations can be used to determine the relative energies of different conformers and the energy barriers to their interconversion.

The key dihedral angles that govern the shape of (2-Ethoxyethoxy)acetic acid are those around the C-C and C-O bonds of the ethoxyethoxy backbone and the C-C bond of the acetic acid moiety. Rotation around these bonds leads to different spatial arrangements of the atoms, with some being more energetically favorable than others due to factors like steric hindrance and intramolecular hydrogen bonding.

For instance, the conformation of the carboxylic acid group itself is of interest. Computational studies on acetic acid have shown that the syn conformation (where the acidic hydrogen is eclipsed with the carbonyl oxygen) is more stable than the anti conformation. chemrxiv.org This preference is likely to be maintained in (2-Ethoxyethoxy)acetic acid.

A potential energy surface (PES) scan is a computational technique where the energy of a molecule is calculated as a function of one or more of its geometric parameters, such as a dihedral angle. uni-muenchen.deq-chem.com This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) for conformational changes.

The following table provides a hypothetical energetic profile for the rotation around a C-O bond in the ethoxyethoxy backbone of (2-Ethoxyethoxy)acetic acid, based on studies of similar ether systems.

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
03.0Eclipsed
600.8Gauche
1203.5Eclipsed
1800.0Anti

Note: This data is illustrative and based on the general principles of conformational analysis of ethers. The exact energy values for (2-Ethoxyethoxy)acetic acid would require specific computational studies.

Force Field Development and Validation for Ether-Containing Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. The accuracy of these simulations is highly dependent on the quality of the force field used, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov

For a molecule like (2-Ethoxyethoxy)acetic acid, which contains both ether and carboxylic acid functionalities, a well-parameterized force field is essential. Several widely used force fields, such as CHARMM, OPLS (Optimized Potentials for Liquid Simulations), and GROMOS, have parameters for these functional groups. gromacs.orgscience.govnih.govamanote.com

The development of a force field for a novel molecule or for improving the accuracy for a class of molecules often involves a hierarchical approach. ucsb.edunih.gov This includes:

Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed on small model compounds that represent the key structural motifs of the target molecule. These calculations provide data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Fitting: The parameters of the force field's potential energy function are adjusted to reproduce the quantum mechanical data as closely as possible.

Validation: The new or refined force field is then tested by performing simulations of the molecule in the condensed phase (e.g., as a pure liquid or in solution) and comparing the calculated properties, such as density, heat of vaporization, and conformational preferences, with experimental data. nih.govethz.ch

For ether-containing systems like polyethylene (B3416737) glycol (PEG), which is structurally related to the backbone of (2-Ethoxyethoxy)acetic acid, significant effort has been dedicated to developing and validating force field parameters to accurately model their conformational behavior and interactions with water. nih.gov

The table below provides an example of the types of parameters that are crucial for an accurate force field for an ether-containing carboxylic acid.

Parameter TypeDescriptionSource of Target Data
Bond Stretching Parameters (force constant, equilibrium distance) for bonds like C-C, C-O, C=O, O-H.Quantum mechanics, X-ray crystallography
Angle Bending Parameters (force constant, equilibrium angle) for angles like C-O-C, O-C-C.Quantum mechanics, X-ray crystallography
Dihedral Torsions Parameters that describe the energy profile for rotation around single bonds.Quantum mechanical potential energy surface scans
Non-bonded Lennard-Jones parameters and partial atomic charges for electrostatic interactions.Quantum mechanics, experimental liquid properties (density, heat of vaporization)

The validation of a force field is an ongoing process, and as more experimental data becomes available and computational methods improve, force fields are continuously refined to enhance their predictive power. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

Current research into the synthesis of (2-Ethoxyethoxy)acetic acid and its derivatives is primarily focused on improving efficiency, yield, and sustainability. While established methods exist, the development of novel synthetic pathways is a key area of future investigation. One promising approach involves the catalytic conversion of ethers with carbon dioxide and hydrogen to produce higher carboxylic acids. This method, which can be catalyzed by an Iridium(IV) iodide (IrI4) catalyst with a lithium iodide (LiI) promoter, offers a potential route for synthesizing a variety of ether-based carboxylic acids, including (2-Ethoxyethoxy)acetic acid. scispace.comresearchgate.net

Further research is anticipated to explore alternative starting materials and reaction conditions to create more economical and environmentally friendly synthetic routes. Innovations in this area could lead to the development of streamlined processes with fewer by-products and reduced energy consumption.

Exploration of Advanced Catalyst Systems

The efficiency of synthesizing (2-Ethoxyethoxy)acetic acid is intrinsically linked to the catalyst systems employed. Future research will likely focus on the discovery and development of more advanced and efficient catalysts. For instance, in the synthesis of derivatives like [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), various catalysts and reagents are utilized, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as an oxidizing agent. google.comwipo.int

The exploration of novel catalytic systems, including biocatalysts and nano-catalysts, could offer significant advantages in terms of selectivity, activity, and reusability. The development of catalysts that can operate under milder conditions would also contribute to making the synthesis of (2-Ethoxyethoxy)acetic acid and its derivatives more sustainable.

Integration into Sustainable Chemical Processes

The broader trend towards green chemistry is driving research into the integration of compounds like (2-Ethoxyethoxy)acetic acid into more sustainable chemical processes. This includes the use of renewable feedstocks and the development of circular economy models for chemical production. While much of the current focus in sustainable acetic acid production is on bio-fermentation and the use of feedstocks like corn starch and sugar cane, the principles can be applied to the synthesis of its derivatives.

Future research will likely investigate the potential for producing (2-Ethoxyethoxy)acetic acid from bio-based sources and integrating its production into biorefinery concepts. The development of membrane-based fermentation and purification systems, which have shown promise for acetic acid production, could also be adapted for its derivatives, leading to more energy-efficient and environmentally benign manufacturing processes. researchgate.net

Expansion of Applications in New Material Formulations

(2-Ethoxyethoxy)acetic acid and its derivatives have potential applications in the formulation of new materials. The presence of both an ether and a carboxylic acid functional group allows for a range of chemical modifications, making it a versatile building block for polymers and other materials. For example, derivatives of (2-Ethoxyethoxy)acetic acid are used in the synthesis of polystyrene-polyethylene glycol-like (PPL) resins, which have applications in solid-phase peptide synthesis. google.comgoogle.com

Future research is expected to explore the use of (2-Ethoxyethoxy)acetic acid in the development of novel polymers with tailored properties, such as enhanced solubility, biocompatibility, and thermal stability. Its potential as a linker molecule in bioconjugation and drug delivery systems is also an area of active investigation. The related compound, 2-Ethoxyethyl acetate (B1210297), is utilized in automobile lacquers to improve gloss and reduce evaporation, suggesting potential applications for (2-Ethoxyethoxy)acetic acid in coatings and films. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry

Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the design of new synthetic pathways. While specific computational studies on (2-Ethoxyethoxy)acetic acid are not widely reported, future research will likely leverage these techniques to better understand its behavior and potential applications.

Advanced computational models can be used to:

Predict the reactivity of (2-Ethoxyethoxy)acetic acid in different chemical environments.

Simulate its interaction with other molecules, which is crucial for designing new materials and drug delivery systems.

Optimize synthetic routes by identifying the most efficient catalysts and reaction conditions.

The application of computational chemistry will be instrumental in accelerating the discovery and development of new applications for (2-Ethoxyethoxy)acetic acid and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethoxyethoxy)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via etherification and esterification reactions. For example, reacting ethylene glycol derivatives with chloroacetic acid under alkaline conditions (e.g., NaOH) yields the target molecule. Key variables include temperature (optimized at 80–100°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization improves purity (>98%) . Challenges include minimizing by-products like unreacted glycols, which can be mitigated by stepwise addition of reactants and inert atmosphere conditions .

Q. How is (2-Ethoxyethoxy)acetic acid characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ether and acetic acid moieties. For example, characteristic peaks include δ 3.5–3.7 ppm (methyleneoxy protons) and δ 4.1 ppm (acetate methylene). Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) further validate molecular weight (e.g., 176.21 g/mol ) and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are required when handling (2-Ethoxyethoxy)acetic acid in laboratory settings?

  • Methodological Answer : The compound is classified as a skin and eye irritant (Category 2/1 under GHS). Researchers must use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work should be conducted in fume hoods to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of (2-Ethoxyethoxy)acetic acid to reduce by-products and improve scalability?

  • Methodological Answer : Advanced strategies include:

  • Catalytic methods : Using silver carbonate or phase-transfer catalysts to enhance reaction efficiency and reduce side reactions .
  • Flow chemistry : Continuous-flow reactors improve heat transfer and mixing, enabling higher yields (up to 97.7%).
  • Green chemistry : Replacing toxic solvents (e.g., dichloromethane) with biodegradable alternatives like 1,4-dioxane .
    • Data Contradiction Analysis : While traditional batch methods yield 80–90% , flow systems achieve >95% purity but require specialized equipment. Researchers must balance cost, scalability, and environmental impact.

Q. What methodologies are effective for quantifying (2-Ethoxyethoxy)acetic acid in complex biological matrices, such as urine or blood?

  • Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for sensitivity (detection limits ~1 ng/mL). Derivatization with agents like pentafluorobenzyl bromide enhances volatility for Gas Chromatography (GC) analysis . Challenges include matrix effects (e.g., ion suppression in blood), which are mitigated via isotope dilution (e.g., deuterated internal standards) .

Q. How does (2-Ethoxyethoxy)acetic acid interact with biological systems, and what are its implications for drug delivery or toxicology studies?

  • Methodological Answer : The compound’s ether linkages enable passive diffusion across lipid membranes, making it a candidate for prodrug formulations. In toxicology, it metabolizes into alkoxyacetic acids (e.g., MEAA), which inhibit enzymes like α-glucosidase (IC₅₀ ~50 µM). Studies using NMR-based metabolomics reveal its disruption of glycolysis pathways in vitro.

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of (2-Ethoxyethoxy)acetic acid?

  • Methodological Answer : Discrepancies arise from measurement conditions (e.g., pH, temperature). For solubility:

  • Experimental validation : Use shake-flask methods with UV detection at varying pH (e.g., 10 mM in DMSO vs. 5 mM in water ).
  • Computational modeling : COSMO-RS simulations predict solubility parameters, aligning with empirical data . Stability studies under accelerated conditions (40°C/75% RH) show degradation <5% over 6 months when stored in amber vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.